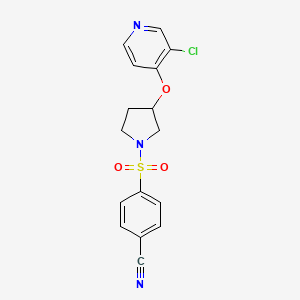![molecular formula C13H25NO B2370941 [1-(4-Methylcyclohexyl)piperidin-3-yl]methanol CAS No. 467443-70-5](/img/structure/B2370941.png)
[1-(4-Methylcyclohexyl)piperidin-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[1-(4-Methylcyclohexyl)piperidin-3-yl]methanol” is a chemical compound with the linear formula C13H25NO . It has a molecular weight of 211.35 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of “[1-(4-Methylcyclohexyl)piperidin-3-yl]methanol” are not fully detailed in the available resources. It has a molecular weight of 211.35 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Compounds similar to "[1-(4-Methylcyclohexyl)piperidin-3-yl]methanol" are synthesized through complex reactions involving piperidine and methanol, showcasing their potential for creating diverse molecular structures. For example, the synthesis and crystal structure of various substituted piperidin-yl-methanol compounds have been characterized, revealing insights into their molecular configurations and potential chemical behaviors (Girish et al., 2008), (Benakaprasad et al., 2007).
Catalytic Applications
Research into catalytic applications demonstrates the potential for compounds like "[1-(4-Methylcyclohexyl)piperidin-3-yl]methanol" to facilitate chemical transformations. Studies have shown that piperidine can be effectively used in catalytic reactions with methanol, leading to selective N-methylation of amines, which is crucial for the development of pharmaceuticals and fine chemicals (Kamiguchi et al., 2007), (Sarki et al., 2021).
Material Science and Molecular Structures
The study of complex molecular structures, including those related to "[1-(4-Methylcyclohexyl)piperidin-3-yl]methanol," contributes to the understanding of material properties and the design of novel materials. Crystal structure analyses provide detailed insights into molecular geometries and intermolecular interactions, which are fundamental for predicting material behavior and designing new compounds with desired properties (Karthik et al., 2021).
Propiedades
IUPAC Name |
[1-(4-methylcyclohexyl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c1-11-4-6-13(7-5-11)14-8-2-3-12(9-14)10-15/h11-13,15H,2-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REACOZWJDAYUMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCCC(C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

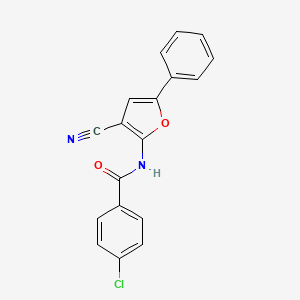
![1-(2,3-Dimethylphenyl)-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2370860.png)
![3-[2-[(E)-2-Cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]phenoxy]propanoic acid](/img/structure/B2370861.png)
![Methyl 4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2370865.png)
![5-{[3-(5-phenyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]sulfonyl}pyridine-2-carbonitrile](/img/structure/B2370867.png)
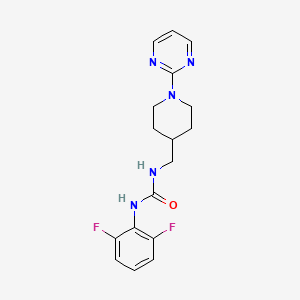
![5-chloro-2-fluoro-N-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2370870.png)
![3-methyl-6-(4-(thieno[3,2-d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2370871.png)
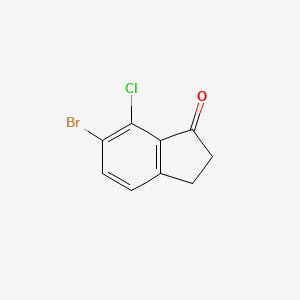
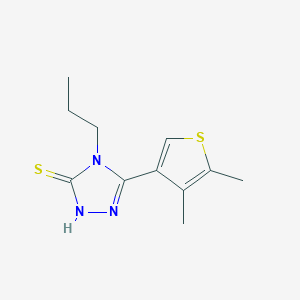
![(E)-3-(but-2-en-1-yl)-8-(4-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2370876.png)
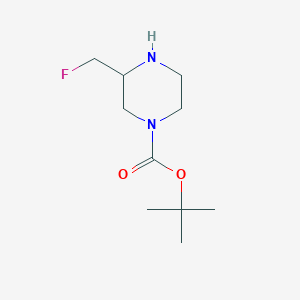
![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2370878.png)
